molecular formula C24H30N2O4 B10775381 Rhotrimine; Sapilent; Surmontil

Rhotrimine; Sapilent; Surmontil

Cat. No.: B10775381
M. Wt: 410.5 g/mol
InChI Key: YDGHCKHAXOUQOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhotrimine is synthesized through a multi-step process involving the formation of the dibenzazepine ring system followed by the introduction of the propylamine side chain. The key steps include:

Industrial Production Methods

Industrial production of Rhotrimine involves optimizing the synthetic route for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Rhotrimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    N-Oxides: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Halogenated Compounds: Formed through substitution.

Scientific Research Applications

Rhotrimine has diverse applications in scientific research, including:

Mechanism of Action

Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhotrimine is unique among TCAs due to its relatively weak monoamine reuptake inhibition, making it less likely to cause certain side effects associated with stronger TCAs. Its prominent sedative effects also make it particularly useful in treating insomnia and anxiety disorders .

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

YDGHCKHAXOUQOS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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